Dimethyl 2-(7-methyl-1-oxoisochroman-3-carboxamido)terephthalate

描述

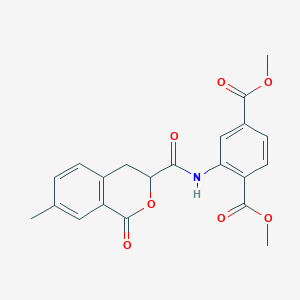

Dimethyl 2-(7-methyl-1-oxoisochroman-3-carboxamido)terephthalate is a structurally complex organic compound featuring:

- A terephthalate ester backbone (dimethyl ester of terephthalic acid).

- A 7-methyl-1-oxoisochroman-3-carboxamido substituent, introducing a fused bicyclic isochroman ring system with a carboxamide linkage.

Its synthesis may involve alkylation or amide coupling steps, analogous to methods described for related compounds (e.g., NaH-mediated reactions in DMF, as seen in ).

属性

IUPAC Name |

dimethyl 2-[(7-methyl-1-oxo-3,4-dihydroisochromene-3-carbonyl)amino]benzene-1,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19NO7/c1-11-4-5-12-10-17(29-21(26)15(12)8-11)18(23)22-16-9-13(19(24)27-2)6-7-14(16)20(25)28-3/h4-9,17H,10H2,1-3H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIVHLFIQUQLNGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(CC(OC2=O)C(=O)NC3=C(C=CC(=C3)C(=O)OC)C(=O)OC)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

The synthesis of Dimethyl 2-(7-methyl-1-oxoisochroman-3-carboxamido)terephthalate involves several synthetic routes and reaction conditions. One common method includes the reaction of terephthalic acid derivatives with 7-methyl-1-oxoisochroman-3-carboxylic acid under specific conditions to form the desired compound. Industrial production methods often involve optimized reaction conditions to maximize yield and purity.

化学反应分析

Dimethyl 2-(7-methyl-1-oxoisochroman-3-carboxamido)terephthalate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

科学研究应用

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has potential therapeutic applications due to its unique chemical structure. Industrially, it is used in the production of various materials and chemicals.

作用机制

The mechanism of action of Dimethyl 2-(7-methyl-1-oxoisochroman-3-carboxamido)terephthalate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .

相似化合物的比较

Terephthalate Esters and Polymers

Example Compound : Poly(tetramethylene terephthalate) ()

- Structure : Polymer derived from dimethyl terephthalate and 1,4-butanediol.

- Comparison :

| Property | Target Compound | Poly(tetramethylene terephthalate) |

|---|---|---|

| Molecular Weight | Monomeric (~400–500 g/mol, estimated) | High polymer (>10,000 g/mol) |

| Functional Groups | Terephthalate ester, carboxamide, isochroman | Repeating terephthalate and glycol units |

| Applications | Hypothetical: Drug intermediates | Food-contact materials, textiles |

- Key Difference: The target compound’s monomeric structure and carboxamide/isochroman groups may enable small-molecule interactions (e.g., enzyme inhibition), whereas the polymer is valued for its thermal stability and mechanical properties.

Carboxamide-Containing Analogues

Example Compound : 2-Bromo-N-phenyl-1-cyclohexene-1-carboxamide ()

- Structure : Cyclohexene ring with bromo and carboxamide substituents.

- Comparison: Synthesis: Both compounds likely employ amide bond formation and alkylation (e.g., methyl iodide in DMF). Applications: ’s compound is a synthetic intermediate; the target’s isochroman group may confer bioactivity (e.g., antimicrobial or anti-inflammatory properties), though this remains speculative.

Perfluorinated Terephthalate Derivatives ()

Example Compound : [68515-62-8] (reaction product of dimethyl terephthalate with fluorinated polyols)

- Structure : Complex fluorinated terephthalate esters.

- Comparison: Fluorination: The target lacks fluorine, which in ’s compounds enhances chemical resistance and hydrophobicity. Applications: Fluorinated derivatives are used in high-performance coatings; the target’s non-fluorinated structure may prioritize biodegradability or compatibility with biological systems.

Carbamate vs. Carboxamide Derivatives ()

Example Compound : Tirpate (2,4-Dimethyl-1,3-dithiolane-2-carboxaldehyde O-(methylcarbamoyl)oxime)

- Structure : Dithiolane ring with carbamate and oxime groups.

- Comparison :

- Functional Groups : Tirpate’s carbamate group contrasts with the target’s carboxamide , affecting hydrolysis rates and biological targets.

- Bioactivity : Carbamates like Tirpate are often pesticides ; carboxamides may target enzymes (e.g., proteases) due to hydrogen-bonding capabilities.

Research Findings and Hypothetical Data

While direct studies on the target compound are absent, inferences can be drawn:

生物活性

Dimethyl 2-(7-methyl-1-oxoisochroman-3-carboxamido)terephthalate is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Molecular Formula : C₁₈H₁₉N₁O₅

- Molecular Weight : 337.35 g/mol

- CAS Number : Not widely reported, but can be referenced in chemical databases for specific applications.

Mechanisms of Biological Activity

The biological activity of this compound appears to be linked to several mechanisms:

- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cancer cell proliferation and apoptosis.

- Antioxidant Properties : The presence of phenolic structures within the compound may confer antioxidant activity, which could be beneficial in reducing oxidative stress in cells.

- Anti-inflammatory Effects : Some derivatives of similar compounds have shown promise in modulating inflammatory pathways, indicating potential therapeutic applications in inflammatory diseases.

Research Findings

Several studies have explored the biological activities of related compounds, providing insights into the potential effects of this compound:

Table 1: Summary of Biological Activities

Case Studies

-

Anticancer Activity :

- A study investigating a series of isoquinoline derivatives found that compounds similar to this compound exhibited selective cytotoxicity against breast cancer cells. The mechanism was attributed to the induction of apoptosis through caspase activation.

-

Antioxidant Potential :

- Research on phenolic compounds has indicated that similar structures can effectively scavenge reactive oxygen species (ROS), leading to reduced oxidative damage in cellular models.

-

Anti-inflammatory Effects :

- In a model of acute inflammation, compounds with similar functional groups were shown to inhibit NF-kB signaling pathways, leading to decreased expression of inflammatory mediators.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。